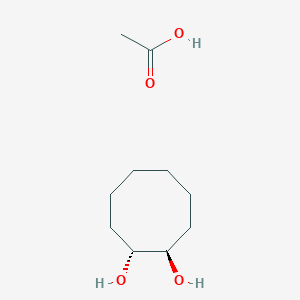
acetic acid;(1R,2R)-cyclooctane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R,2R)-cyclooctane-1,2-diol is a compound that combines the properties of acetic acid and a chiral diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while (1R,2R)-cyclooctane-1,2-diol is a chiral molecule with two hydroxyl groups on a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-cyclooctane-1,2-diol typically involves the dihydroxylation of cyclooctene followed by esterification with acetic acid. The dihydroxylation can be achieved using osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction conditions usually involve a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C. The resulting diol is then esterified with acetic acid using a catalyst like sulfuric acid (H₂SO₄) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,2R)-cyclooctane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form cyclooctane derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: SOCl₂ in the presence of pyridine at room temperature.
Major Products
Oxidation: Cyclooctane-1,2-dione or cyclooctane-1,2-dicarboxylic acid.
Reduction: Cyclooctane.
Substitution: Cyclooctane-1,2-dichloride or cyclooctane-1,2-dibromide.
Scientific Research Applications
Acetic acid;(1R,2R)-cyclooctane-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;(1R,2R)-cyclooctane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to selectively bind to specific sites, influencing biochemical pathways. For example, it may inhibit certain enzymes by mimicking the transition state of their substrates, thereby reducing their activity . The hydroxyl groups can also form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclooctane-1,2-diol: Lacks the acetic acid moiety, making it less reactive in esterification reactions.
Cyclooctane-1,2-dione: An oxidized form with different chemical properties and reactivity.
Cyclooctane-1,2-dicarboxylic acid: Contains two carboxylic acid groups, leading to different applications and reactivity.
Uniqueness
Acetic acid;(1R,2R)-cyclooctane-1,2-diol is unique due to its combination of a chiral diol and a carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its chiral nature also provides opportunities for enantioselective applications in catalysis and drug development .
Properties
CAS No. |
52354-78-6 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
acetic acid;(1R,2R)-cyclooctane-1,2-diol |
InChI |
InChI=1S/C8H16O2.C2H4O2/c9-7-5-3-1-2-4-6-8(7)10;1-2(3)4/h7-10H,1-6H2;1H3,(H,3,4)/t7-,8-;/m1./s1 |
InChI Key |
LYEBMCDLPSJQIZ-SCLLHFNJSA-N |
Isomeric SMILES |
CC(=O)O.C1CCC[C@H]([C@@H](CC1)O)O |
Canonical SMILES |
CC(=O)O.C1CCCC(C(CC1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















